molecular formula C9H8FN3 B12334492 6-Fluoro-2-methylquinazolin-4-amine

6-Fluoro-2-methylquinazolin-4-amine

Cat. No.: B12334492
M. Wt: 177.18 g/mol
InChI Key: KNDWUNDLJMQRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinazoline (B50416) Core in Medicinal Chemistry Research

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been a cornerstone of medicinal chemistry for over a century. nih.govwikipedia.org Its journey began in 1869 with the synthesis of the first derivative by Griess. nih.gov The parent quinazoline molecule was first synthesized in 1895. wikipedia.org The name "quinazoline" was proposed in 1887 by Widdege. researchgate.net

The versatility of the quinazoline ring system has led to its incorporation into a vast array of compounds with a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net These include, but are not limited to, anticancer, antihypertensive, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The stability of the quinazolinone ring, an oxidized form of quinazoline, towards metabolic processes has further enhanced its appeal to medicinal chemists. researchgate.net The U.S. Food and Drug Administration (FDA) has approved several quinazoline-based drugs, such as gefitinib (B1684475) and lapatinib (B449) for cancer treatment, underscoring the clinical relevance of this scaffold. wikipedia.org

Rationale for Fluorine Incorporation in Quinazoline Derivatives for Enhanced Bioactivity

The introduction of fluorine into drug molecules is a widely employed strategy in modern medicinal chemistry to enhance a variety of physicochemical and pharmacokinetic properties. nih.govnih.govvictoria.ac.nz The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's bioactivity. nih.gov

Key advantages of fluorine incorporation include:

Improved Metabolic Stability: Fluorine can block sites of metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This can lead to a longer duration of action and improved bioavailability.

Enhanced Binding Affinity: The presence of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. nih.govbenthamscience.com

Increased Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can facilitate its passage across cell membranes. nih.govvictoria.ac.nzmdpi.com

Modulation of pKa: Fluorine can influence the acidity or basicity of nearby functional groups, which can affect a compound's solubility and interaction with its target. nih.govvictoria.ac.nz

The strategic placement of fluorine on the quinazoline scaffold, as seen in 6-Fluoro-2-methylquinazolin-4-amine, is therefore a deliberate design choice aimed at optimizing its pharmacological profile.

Overview of Research Trajectories for this compound

While specific, in-depth research on this compound is still emerging in publicly available literature, the broader research into related fluoro-substituted quinazolines provides a clear indication of its potential applications. Investigations into similar compounds have focused on their potential as:

Anticancer Agents: The quinazoline scaffold is a well-established pharmacophore in the development of anticancer drugs, particularly as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). ontosight.airesearchgate.net The addition of fluorine can enhance the potency and selectivity of these inhibitors.

Antimicrobial Agents: Researchers have explored the antibacterial and antifungal properties of fluoroquinazolines. cbijournal.com

Anti-inflammatory Agents: The anti-inflammatory potential of fluorine-substituted quinazoline derivatives has also been a subject of investigation. nih.gov

The research trajectory for this compound is likely to follow these established paths, with a focus on synthesizing and evaluating its activity in these and other therapeutic areas. The specific substitution pattern of the fluorine at the 6-position and the methyl group at the 2-position will be crucial in determining its unique biological profile.

Data on this compound

PropertyValue
CAS Number 171003-71-7
Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Synonyms 6-fluoro-4-methylquinazolin-2-amine
Physical State Solid
Purity Typically ≥95% for research purposes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

6-fluoro-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8FN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

KNDWUNDLJMQRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=N1)N

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 2 Methylquinazolin 4 Amine and Its Functionalized Analogs

Established Synthetic Routes to 6-Fluoro-2-methylquinazolin-4-amine Core

Cyclization Reactions of Precursors

The formation of the quinazoline (B50416) ring system often relies on the cyclization of appropriately substituted benzene (B151609) derivatives. A common strategy involves the reaction of anthranilic acids or their derivatives. For instance, the Niementowski quinazoline synthesis utilizes the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones, which can be further modified. frontiersin.org While traditionally requiring high temperatures and long reaction times, this method is a foundational approach to the quinazolinone core. frontiersin.org Another approach involves the cyclization of 2-aminobenzonitriles with various reagents.

A notable example is the synthesis of 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one, which is achieved by reacting 2-amino-7-chloro-6-fluoro benzothiazole (B30560) with a mixture obtained from the reflux of anthranilic acid and acetic anhydride (B1165640) in glacial acetic acid. researchgate.net This reaction proceeds via the formation of an intermediate which then cyclizes to the quinazolinone ring. researchgate.net

Starting MaterialsReagentsProductReference
2-amino-7-chloro-6-fluoro benzothiazole, Anthranilic acidAcetic anhydride, Glacial acetic acid3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one researchgate.net

Direct Amination Approaches

Direct amination of a pre-formed quinazoline ring offers a more direct route to 4-aminoquinazoline derivatives. This can be achieved through nucleophilic aromatic substitution of a suitable leaving group at the 4-position, such as a halogen. A common method involves treating 4-chloroquinazolines with amines. researchgate.net More recently, rhodium-catalyzed C-H activation has been explored for the direct amination of quinazolines, offering a more atom-economical approach. researchgate.net For example, a rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines has been developed using N-fluorobenzenesulfonimide as the amino source. researchgate.net

Hexamethyldisilazane-Mediated Synthesis

Hexamethyldisilazane (HMDS) is a versatile reagent in organic synthesis, often used as a silylating agent to protect functional groups or to facilitate condensation reactions. chemicalbook.com In the context of quinazoline synthesis, HMDS can be employed to promote cyclization reactions. For instance, it is used in the microwave-assisted synthesis of xanthine (B1682287) derivatives, which share a heterocyclic core with quinazolines. chemicalbook.com The use of HMDS in the presence of catalytic iodine can efficiently facilitate the silylation of alcohols, a reaction that can be a key step in the synthesis of complex heterocyclic systems. chemicalbook.com

Microwave-Assisted Green Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of quinazolines and quinazolinones. frontiersin.orgnih.gov

A notable green synthesis protocol involves the microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts on a basic alumina (B75360) solid support to yield 2-alkylthio-4-aminoquinazolines. frontiersin.org This method offers improved product yields in a significantly shorter time (5-30 minutes) compared to conventional heating. frontiersin.org Another example is the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation, which provides a green and rapid route to quinazolinone derivatives. sci-hub.catrsc.org

ReactantsConditionsProductAdvantagesReference
o-Fluorobenzonitriles, S-alkyl isothiouronium saltsMicrowave, Basic alumina, 80-120°C, 5-30 min2-Alkylthio-4-aminoquinazolinesImproved yields, short reaction times frontiersin.org
Substituted 2-halobenzoic acids, AmidinesMicrowave, Iron catalyst, WaterQuinazolinone derivativesGreen solvent, rapid reaction sci-hub.catrsc.org
2-aminobenzamide, succinic anhydrideMicrowave, pinane (B1207555) (solvent)4-oxo-3,4-dihydroquinazolin-2-yl propanoic acidsSustainable solvent, high yields nih.gov

Transition-Metal-Free Synthetic Strategies

The development of transition-metal-free synthetic methods is a key area of green chemistry, avoiding the use of potentially toxic and expensive metal catalysts. Several transition-metal-free approaches to quinazolines and quinazolinones have been reported.

One such method involves the Cs2CO3-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization in dimethyl sulfoxide (B87167) (DMSO) to produce quinazolin-4-ones. acs.orgnih.gov This one-pot protocol is efficient for the synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-ones. acs.org Another strategy utilizes iodine as a catalyst for the oxidative cyclization of 2-aminobenzylamines and benzylamines, with oxygen as the green oxidant. mdpi.com This method offers short reaction times and simple operating conditions. mdpi.com Furthermore, a transition-metal-free synthesis of quinazolinones has been achieved using DMSO as a methine source in an intramolecular oxidative annulation of 2-aminobenzamides. nih.gov

Starting MaterialsReagents/ConditionsProductKey FeaturesReference
ortho-Fluorobenzamides, AmidesCs2CO3, DMSOQuinazolin-4-onesTransition-metal-free, one-pot acs.orgnih.gov
2-Aminobenzylamines, BenzylaminesIodine (catalyst), O2QuinazolinesGreen oxidant, short reaction times mdpi.com
2-AminobenzamidesDMSOQuinazolinonesDMSO as methine source nih.gov
2-amino benzamide (B126), benzyl (B1604629) alcoholKOtBu2-aryl quinazolinonesAtom-economical, acceptorless dehydrogenation researchgate.net

Copper-Catalyzed and Zinc-Catalyzed Methods for Quinazolinone Formation

Copper and zinc catalysts are often more abundant and less toxic than their precious metal counterparts, making them attractive for synthetic applications. Copper-catalyzed methods have been particularly well-developed for the synthesis of quinazoline derivatives.

An efficient copper-catalyzed method for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328). organic-chemistry.org This method uses CuI as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base in DMF at 80°C. organic-chemistry.org Another approach utilizes a copper-catalyzed borylative cyclization to construct pyrroloquinazolinone derivatives with high enantio- and diastereocontrol. nih.gov

While less common, zinc has also been used in quinazoline synthesis. For example, the reaction of o-nitrobenzaldehyde with formamide (B127407) in the presence of zinc and dilute acetic acid can produce quinazolines. nih.gov

ReactantsCatalyst/ReagentsProductReference
Substituted 2-bromobenzonitriles, Amidines/GuanidineCuI, DMEDA, K2CO3, DMF4-Aminoquinazoline and 2,4-diaminoquinazoline derivatives organic-chemistry.org
o-Nitrobenzaldehyde, FormamideZinc, Acetic acidQuinazolines nih.gov

Derivatization Strategies for this compound

Substitution at Nitrogen Positions

The nitrogen atoms within the quinazoline ring system, particularly at positions N1 and N3, as well as the exocyclic amino group at C4, serve as versatile handles for chemical modification. Alkylation, acylation, and related reactions at these sites can significantly influence the molecule's physicochemical properties and biological target interactions.

The direction of alkylation on the quinazoline nucleus can be highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the temperature. For instance, in the case of 2-methylquinazoline-4-thione, an analog of the core structure, the anion formed exhibits ambident character with the negative charge delocalized over the S4 and N3 atoms. tiiame.uz This leads to the formation of a mixture of N3 and S4-alkylated products, with the ratio being influenced by the solvent and temperature. tiiame.uz For example, alkylation with propyl iodide in dimethylformamide or dimethylsulfoxide yields a mixture of N3 and S4 substituted products, while in alcohol or acetonitrile (B52724) at elevated temperatures, the S4-alkylated product is favored. tiiame.uz

Similarly, the reactivity of the amino group at C4 allows for the synthesis of various derivatives. For example, a series of quinazoline 2,4,6-triamine derivatives have been synthesized, with substitutions at the N6 position. mdpi.com

Table 1: Alkylation of 2-Methylquinazoline-4-thione

Alkylating AgentSolventTemperatureMajor Product(s)
Propyl IodideDimethylformamide20°C and 80-90°CMixture of N3 and S4 substituted products
Propyl IodideDimethylsulfoxide20°C and 80-90°CMixture of N3 and S4 substituted products
Propyl IodideAlcohol80-90°CS4 substituted product
Propyl IodideAcetonitrile80-90°CS4 substituted product

Introduction of Heterocyclic Moieties

The incorporation of various heterocyclic rings onto the quinazoline scaffold is a widely employed strategy to generate novel chemical entities with diverse pharmacological profiles. These heterocyclic moieties can be attached at different positions of the quinazoline ring, leading to a broad array of derivatives.

For instance, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with oxazole (B20620) derivatives has been shown to yield imidazole (B134444) derivatives. researchgate.net In another approach, the condensation of certain quinazolinone derivatives with malononitrile (B47326) can lead to the formation of pyrroloquinazolinones. researchgate.net The synthesis of quinazolinone-thiazolidinone hybrids has been achieved through the cyclocondensation of Schiff bases of quinazolin-4(3H)one with thioglycolic acid. rsc.org

Furthermore, the introduction of a thiol group at the 2-position of the quinazoline ring provides a versatile intermediate for further functionalization. This mercapto group can be reacted with various alkyl or benzyl halides to introduce a range of substituents. nih.gov This approach has been used to synthesize a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, which were then further alkylated at the sulfur atom. nih.gov

Table 2: Examples of Heterocyclic Moieties Introduced onto the Quinazoline Scaffold

Starting Quinazoline DerivativeReagentResulting Heterocyclic Moiety
3-Amino-2-methylquinazolin-4(3H)-oneOxazole derivativesImidazole
Quinazolinone derivativeMalononitrilePyrrole
3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one derived Schiff baseThioglycolic acidThiazolidinone
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneAlkyl/Benzyl halidesVarious S-linked heterocycles

Hybrid Molecule Formation with Other Bioactive Scaffolds

Molecular hybridization, a strategy that combines two or more pharmacologically active scaffolds into a single molecule, has emerged as a powerful tool in drug discovery. nih.govmdpi.com This approach aims to create novel compounds with improved potency, selectivity, or a broader spectrum of activity by targeting multiple biological pathways. rsc.org

The quinazoline/quinazolinone nucleus is a popular scaffold for the design of such hybrid molecules due to its well-established and diverse biological activities. nih.gov These hybrids are created by covalently linking the quinazoline moiety to other bioactive heterocycles like thiazole, triazole, benzofuran, and imidazole. nih.gov

Several examples illustrate the successful application of this strategy. For instance, hybrid molecules incorporating both quinazolinone and indolin-2-one scaffolds have been synthesized by linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine bond. rsc.org In another study, hybrid analogues featuring both benzimidazole (B57391) and 4-aminoquinazoline structures were designed. rsc.org The development of quinazolinone-oxadiazole hybrids has also been reported. rsc.org

Table 3: Examples of Bioactive Scaffolds Hybridized with Quinazoline

Quinazoline-based ScaffoldHybridized Bioactive ScaffoldLinkage Type
2-Methylquinazolin-4(3H)-oneIndolin-2-oneImine
4-AminoquinazolineBenzimidazoleNot specified
QuinazolinoneOxadiazoleNot specified
QuinazolinoneThiazolidin-4-oneCovalent bond

Advanced Analytical and Spectroscopic Characterization in the Study of 6 Fluoro 2 Methylquinazolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are instrumental in piecing together the molecular framework of quinazoline (B50416) derivatives.

In the ¹H NMR spectrum of a quinazoline derivative, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of information. For a compound like 6-Fluoro-2-methylquinazolin-4-amine, one would expect to observe distinct signals for the methyl protons, the aromatic protons on the quinazoline ring system, and the amine protons. The protons on the benzene (B151609) ring portion of the quinazoline nucleus will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts of these aromatic protons are influenced by the electronic effects of the fluorine and amine substituents. msu.edu Amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its chemical environment. For instance, the carbon of the methyl group will appear in the aliphatic region (typically 10-30 ppm), while the aromatic and heterocyclic ring carbons will resonate in the downfield region (typically 110-160 ppm). researchgate.net The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms will experience characteristic shifts. The carbonyl carbon in related quinazolinone structures, for example, is typically observed at a significantly downfield shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5~20-25
NH₂5.0 - 7.0 (broad)-
Aromatic CH7.0 - 8.5~110 - 150
Quaternary C (C-F, C-N, C=N)-~140 - 165
C4-NH₂-~150 - 160
C2-CH₃-~155 - 165

Note: These are estimated ranges based on general principles and data for related structures. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic rings would be observed around 2850-3100 cm⁻¹. The C=N stretching vibration within the quinazoline ring system would likely produce a strong absorption band in the 1620-1680 cm⁻¹ region. Furthermore, the C-F stretching vibration would give rise to a strong band in the fingerprint region, typically between 1000-1400 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region. masterorganicchemistry.comvscht.cz

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic/MethylC-H Stretch2850 - 3100
Quinazoline RingC=N Stretch1620 - 1680
Quinazoline RingC=C Stretch1450 - 1600
Fluoro GroupC-F Stretch1000 - 1400
AmineN-H Bend1550 - 1650
MethylC-H Bend1375 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. For a related compound, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one (C₉H₈FN₃O), the predicted monoisotopic mass is 193.06514 Da. uni.lu The presence of a nitrogen-containing compound often results in a molecular ion peak with an odd nominal mass, consistent with the nitrogen rule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the quinazoline ring can lead to characteristic losses. For instance, the loss of small molecules like HCN or radicals such as CH₃ can be anticipated. The fragmentation pattern of aromatic amines often involves cleavage of the bonds adjacent to the nitrogen atom. uni.luuni.lu

Table 3: Predicted Mass Spectrometry Data for a Related Compound, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Adduct Predicted m/z
[M+H]⁺194.07242
[M+Na]⁺216.05436
[M-H]⁻192.05786

Source: PubChemLite. Data is for the related compound C₉H₈FN₃O and is predicted. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum is characterized by the wavelength of maximum absorption (λ_max).

For aromatic and heterocyclic systems like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The extended conjugation of the quinazoline ring system typically results in strong absorptions in the UV region. The presence of substituents like the fluoro and amino groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the absorption intensity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by precisely measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₉H₈FN₃), the theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, fluorine, and nitrogen.

Table 4: Theoretical Elemental Composition of this compound (C₉H₈FN₃)

Element Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon (C)12.0119108.09960.99
Hydrogen (H)1.00888.0644.55
Fluorine (F)18.998118.99810.72
Nitrogen (N)14.007342.02123.73
Total 177.182 100.00

Pharmacological Activities and Biological Applications of 6 Fluoro 2 Methylquinazolin 4 Amine Scaffolds: Preclinical Investigations

Anti-Cancer and Anti-Proliferative Activities

Derivatives of the 6-fluoro-2-methylquinazolin-4-amine scaffold have demonstrated notable anti-cancer and anti-proliferative properties in preclinical studies. These activities have been observed in both laboratory cell cultures and in living organisms.

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

A number of novel quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. tandfonline.commdpi.comresearchgate.net These studies are crucial in the initial stages of cancer drug discovery.

One study synthesized twenty-two quinazoline derivatives and tested their anti-tumor activity against human breast cancer (MCF-7), human cervical cancer (HeLa), and human hepatoma (HepG2) cell lines. tandfonline.comresearchgate.net Of these, twelve compounds showed promising anti-tumor activity, with five demonstrating broad-spectrum anti-proliferative properties comparable to the reference drug, dasatinib. tandfonline.com Another study focused on a novel series of quinazoline derivatives and tested their activity against five different cancer cell lines: MGC-803, MCF-7, PC-9, A549, and H1975. mdpi.comnih.gov Most of these compounds exhibited low micromolar cytotoxicity. mdpi.comnih.gov

Furthermore, the combination of quinazoline with other chemical moieties, such as sulfonamides, has been explored. Novel quinazoline-sulfonamide hybrids were synthesized and evaluated against human lung cancer (A549), cervical cancer (HeLa), colorectal cancer (LoVo), and breast cancer (MDA-MB-231) cell lines. nih.gov Two compounds, in particular, were identified as the most active, showing effectiveness against all four tested cell lines. nih.gov The colorectal and breast cancer cell lines were generally the most sensitive to these hybrid compounds. nih.gov

Research has also delved into quinazolinone derivatives. nih.gov A series of novel quinazolinone derivatives with substituted quinoxalindione were synthesized and tested against MCF-7 and HeLa cell lines. nih.gov Almost all of these new compounds displayed cytotoxic activity in both cell lines. nih.gov

The presence of a fluorine atom, as in the this compound scaffold, has been noted for its potential to enhance cytotoxic activity. For instance, fluorinated quinazolinone–sulphonamide hybrids have shown substantial anticancer activity. nih.gov Specifically, a compound containing sulphamethazine displayed significant IC50 values in NCI, MCF-7, and HEK-293 cell lines, marking it as a candidate for further development. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound Type Cancer Cell Lines Tested Key Findings
Quinazoline derivatives MCF-7, HeLa, HepG2 12 of 22 compounds showed promising activity; 5 were comparable to dasatinib. tandfonline.comresearchgate.net
Quinazoline derivatives MGC-803, MCF-7, PC-9, A549, H1975 Most compounds demonstrated low micromolar cytotoxicity. mdpi.comnih.gov
Quinazoline-sulfonamide hybrids A549, HeLa, LoVo, MDA-MB-231 Two compounds were effective against all four cell lines; LoVo and MDA-MB-231 were most sensitive. nih.gov
Quinazolinone derivatives MCF-7, HeLa Almost all new compounds showed cytotoxic activity. nih.gov
Fluorinated quinazolinone–sulphonamide hybrids NCI, MCF-7, HEK-293 A sulphamethazine-containing compound showed significant activity. nih.gov

Inhibition of Tumor Growth in Preclinical In Vivo Models

The anti-cancer potential of quinazoline derivatives has also been investigated in living organisms, providing a more comprehensive understanding of their therapeutic possibilities. These in vivo studies are a critical step in the development of new anti-cancer agents.

In one study, the in vivo anti-tumor activity of two quinazoline analogues was evaluated in mice with Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA). europeanreview.org One of the compounds, at a dose of 20 mg/kg body weight, was found to significantly enhance the mean survival time of the mice with EAC. europeanreview.org This same compound also showed promising anticancer activity against both EAC and DLA models with minimal toxic effects. europeanreview.org Another compound was effective in the DLA model, where it significantly restored tumor volume and weight towards normal levels. europeanreview.org

Further research on a novel series of quinazoline derivatives demonstrated that one particular compound significantly decreased average tumor volume and weight in mice without affecting their body weight. nih.gov This suggests a favorable safety profile for this compound in a preclinical setting. nih.gov Another study investigated a compound, CHM-1, which was found to inhibit tumor growth in vivo. nih.gov

These in vivo studies provide strong evidence for the potential of quinazoline derivatives to inhibit tumor growth in preclinical models, paving the way for further investigation and development of these compounds as potential cancer therapies.

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of the this compound scaffold have demonstrated a broad range of antimicrobial activities. These compounds have been shown to be effective against various bacteria and fungi, including those that are resistant to current treatments.

Antibacterial Efficacy (In Vitro)

The antibacterial potential of quinazoline derivatives has been a significant area of research. asianpubs.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Several studies have synthesized and evaluated novel quinazolinone derivatives for their antibacterial properties. nih.govnih.gov One study found that the majority of their synthesized 4-oxoquinazoline derivatives possessed significant in vitro activity against Gram-positive organisms. nih.gov Another study synthesized a series of novel quinazolinone Schiff base derivatives and found that most of them showed good antibacterial activities, particularly against E. coli. nih.gov

The conjugation of quinazolinone derivatives with silver nanoparticles has also been explored to enhance their antibacterial efficacy. nih.gov While the quinazolinone derivatives alone did not show bactericidal effects, two of the six tested compounds, when conjugated with silver nanoparticles, exhibited enhanced antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa. nih.gov

Furthermore, some quinazoline derivatives have been identified as NorA efflux pump inhibitors, which can enhance the efficacy of existing antibiotics against resistant strains of Staphylococcus aureus. nih.gov This highlights the potential of these compounds to combat antimicrobial resistance.

Table 2: In Vitro Antibacterial Efficacy of this compound Derivatives

Compound Type Bacterial Strains Tested Key Findings
4-Oxoquinazoline derivatives Gram-positive organisms Majority of compounds showed significant in vitro activity. nih.gov
Quinazolinone Schiff base derivatives E. coli and other bacteria Most compounds showed good antibacterial activity, especially against E. coli. nih.gov
Quinazolinone-silver nanoparticle conjugates E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa Two compounds showed enhanced antibacterial activity when conjugated with silver nanoparticles. nih.gov
Quinazoline derivatives Resistant S. aureus strains Identified as NorA efflux pump inhibitors, enhancing the efficacy of ciprofloxacin. nih.gov

Antifungal Efficacy (In Vitro)

The antifungal properties of quinazoline derivatives have also been extensively studied. nih.gov These compounds have shown efficacy against a variety of fungal pathogens. acs.org

Several studies have synthesized and evaluated novel quinazolone derivatives for their antifungal activity. nih.gov One study found that some of their synthesized 4-oxoquinazoline derivatives also exhibited antifungal activity. nih.gov Another study synthesized eight series of quinazolinone derivatives and evaluated their anti-phytopathogenic fungal activity. acs.org Several of these compounds exhibited remarkable antifungal activity in vitro, with one compound in particular displaying high bioactivity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org

Research has also explored the antifungal potential of other quinazoline derivatives. One study synthesized and evaluated a series of quinazolinone derivatives and found them to be highly potent as antifungal agents. mdpi.com Another study synthesized a series of quinazoline derivatives and found that one compound had strong antifungal activity against Fusarium moniliforme. mdpi.com

Table 3: In Vitro Antifungal Efficacy of this compound Derivatives

Compound Type Fungal Strains Tested Key Findings
4-Oxoquinazoline derivatives Various fungi Some derivatives exhibited antifungal activity. nih.gov
Quinazolinone derivatives S. sclerotiorum, P. sasakii, F. graminearum, F. oxysporum Several compounds showed remarkable antifungal activity; one was highly bioactive against all tested fungi. acs.org
Quinazolinone derivatives Various fungi Found to be highly potent antifungal agents. mdpi.com
Quinazoline derivatives F. moniliforme One compound showed strong antifungal activity. mdpi.com

Anti-Phytopathogen Applications

The application of quinazoline derivatives extends to the protection of plants from diseases caused by phytopathogens. acs.org These compounds have shown potential as novel fungicides and antiviral agents for agricultural use. acs.org

One study focused on the development of quinazolinone derivatives as potential fungicides. acs.org They found that one of their synthesized compounds possessed comparable curative and protective effects against Sclerotinia sclerotiorum to the commercial fungicide azoxystrobin. acs.org This suggests the potential of this compound as a new and promising fungicide candidate. acs.org

Another study investigated the use of quinazoline alkaloids for plant protection. acs.org They designed and evaluated deoxyvasicinone (B31485) derivatives for their antiviral and antifungal activities. acs.org The antiviral activity against tobacco mosaic virus (TMV) showed that most of the compounds had better inhibitory effects than the commercial agent ribavirin, with some emerging as novel antiviral leads. acs.org In vitro antifungal activity research also suggested that most of these compounds exhibited wide-spectrum fungicidal activities. acs.org

Furthermore, some quinazoline derivatives have shown potent inhibition activity against phytopathogenic bacteria such as Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum. mdpi.com This broad-spectrum activity against various plant pathogens underscores the potential of these compounds in agriculture.

Anti-Inflammatory Potential (In Vitro Studies)

Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties. In vitro studies, which are crucial for elucidating mechanisms of action, have shown that these compounds can modulate key inflammatory pathways. A common model for these investigations involves using macrophages, such as the RAW264.7 cell line, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. genome.jp Upon LPS stimulation, macrophages release a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). genome.jpgoogle.com

Research on various quinazolinone analogs has demonstrated their ability to inhibit the production of these inflammatory markers. For instance, certain guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been shown to dose-dependently inhibit NO synthesis and IL-6 secretion in primary murine macrophages without significant cytotoxicity. google.com This anti-inflammatory effect is thought to be linked to the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), which plays a role in the immune cell response to LPS. google.com

Structure-activity relationship (SAR) studies have provided insights into the features that enhance anti-inflammatory activity. The presence and position of substituents on the quinazoline core are critical. For example, studies on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives revealed that they possess a greater potential to inhibit LPS-induced NO secretion compared to their precursor ketones. researchgate.net Other research has highlighted that substitutions at the C-6 and C-8 positions can confer good activity. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as halogens, on an attached phenyl ring has been found to be responsible for potent anti-inflammatory effects in some series of quinazolinone derivatives. nih.gov

Compound TypeIn Vitro ModelKey FindingsReference
Guanidine derivatives of quinazoline-2,4(1H,3H)-dioneLPS-stimulated primary murine macrophagesDose-dependent inhibition of NO synthesis and IL-6 secretion. google.com
Fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivativesLPS-stimulated cellsShowed potential for inhibitory effects on NO secretion. researchgate.net
N-(4-fluorophenyl)quinazolin-4-amineNot specifiedFound to be a potent compound with high anti-inflammatory activity. nih.gov
Pyrrolo-quinazoline derivativesNot specifiedIdentified as potent anti-inflammatory agents compared to diclofenac. nih.gov

Anticonvulsant Activity (In Vivo Mouse Models)

The quinazoline scaffold is a recognized pharmacophore for anticonvulsant activity, with early examples like methaqualone demonstrating sedative-hypnotic and anticonvulsant properties. mdpi.comacs.org Preclinical evaluation of novel quinazoline derivatives is commonly performed using in vivo mouse models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. mdpi.comnih.gov The MES model helps identify compounds that prevent seizure spread, while the scPTZ model identifies those that can raise the seizure threshold. nih.gov

Numerous studies have demonstrated the efficacy of quinazolin-4(3H)-one derivatives in these models. mdpi.commdpi.com For instance, newly synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown potential anticonvulsant activity in the PTZ-induced seizure model in mice, with researchers measuring parameters like the percentage of protection against seizures and the latency until the onset of the first seizure. mdpi.comacs.org

The primary mechanism implicated in the anticonvulsant action of many quinazoline derivatives is the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. acs.orgtandfonline.com Molecular docking studies suggest that these compounds bind to the allosteric benzodiazepine (B76468) binding site of the GABA-A receptor, enhancing GABAergic inhibition and leading to neuronal hyperpolarization, which reduces the likelihood of seizure activity. mdpi.comtandfonline.com This mechanism has been further supported in vivo through flumazenil (B1672878) antagonism assays, where the co-administration of the GABA-A antagonist flumazenil reverses the anticonvulsant effect of the tested quinazoline compounds. mdpi.com

Compound SeriesAnimal ModelSeizure Induction MethodProposed MechanismReference
2,3-disubstituted quinazolin-4(3H)-onesMicePentylenetetrazole (PTZ)Positive allosteric modulation of GABA-A receptor mdpi.comacs.org
3-benzyl-4-oxo-6-iodo-3H-quinazoline derivativesMicePentylenetetrazole (PTZ)GABA-mimetic agents nih.gov
General quinazolin-4(3H)-onesMiceMaximal Electroshock (MES) & scPTZGABA-A receptor stimulation mdpi.comtandfonline.com

Antimalarial Properties (Preclinical In Vitro and In Vivo Studies)

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent development of new antimalarial agents. The 4-aminoquinoline (B48711) scaffold, a close structural relative of the quinazoline core, has a long history in malaria treatment, with chloroquine (B1663885) being a prominent example. nih.gov The 2-anilino-4-amino-quinazoline scaffold has been identified as a promising starting point for novel antimalarials based on analyses of multiple screening datasets.

In vitro studies are the first step in evaluating potential antimalarial compounds, typically using assays that measure the inhibition of parasite growth. The Plasmodium lactate (B86563) dehydrogenase (pLDH) assay is a common method used to determine the 50% effective concentration (EC50) against asexual blood stages of P. falciparum. Research has shown that 2-anilino quinazoline analogues possess modest to potent activity against both chloroquine-sensitive (e.g., 3D7) and multidrug-resistant (e.g., K1, Dd2, W2) parasite strains, with EC50 values often in the sub-micromolar range. Structure-activity relationship studies on this class have led to the optimization of potency, with some compounds demonstrating efficacy comparable to established antimalarials like chloroquine and mefloquine.

Promising compounds from in vitro assays are then advanced to in vivo studies using mouse models of malaria, such as those involving P. berghei. While some early quinazoline analogues showed varying degrees of efficacy in these models, recent optimization efforts have focused on improving both potency and pharmacokinetic properties to develop orally active agents. The development of these scaffolds offers a potential new class of therapeutics to combat resistant malaria.

Compound ScaffoldStudy TypeParasite/ModelKey FindingsReference
2-Anilino-4-amino-quinazolinesIn VitroP. falciparum (3D7, K1, Dd2, W2)Potent activity against sensitive and multidrug-resistant strains (EC50 ~0.1 to 2 µM).
Quinazolinone-2-carboxamidesIn VitroP. falciparum (3D7, Dd2)Submicromolar potency against resistant strains; fast in vitro killing profile.
2-Anilino-quinazolinesIn VivoP. berghei mouse modelDemonstrated varying degrees of efficacy, leading to optimization studies.
4'-Fluoro-N-tert-butylamodiaquineIn Vitro & In VivoChloroquine-sensitive & resistant parasitesPotent activity, good oral bioavailability, and acceptable safety profile.

Anti-Diabetic Potential (Preclinical In Vivo Models)

Quinazoline derivatives have emerged as a class of compounds with significant potential for the management of diabetes mellitus. Preclinical investigations into their anti-diabetic effects are often conducted in vivo using rodent models where hyperglycemia is induced chemically, most commonly with streptozotocin (B1681764) (STZ). STZ is toxic to the insulin-producing beta cells of the pancreas, leading to a diabetic state in the animals.

In these models, the efficacy of test compounds is measured by their ability to reduce elevated blood glucose levels. Several studies have reported that newly synthesized quinazoline-sulfonylurea hybrids can induce a significant reduction in blood glucose, with some derivatives showing greater potency and a more prolonged antidiabetic action than the reference drug, glibenclamide. For example, certain hybrids achieved blood glucose reductions of over 70%, compared to around 55% for glibenclamide.

The mechanisms underlying the anti-diabetic effects of quinazoline scaffolds are varied. Some derivatives act as α-glucosidase inhibitors. This enzyme, located in the intestine, is responsible for breaking down complex carbohydrates into simple sugars for absorption. By inhibiting α-glucosidase, these compounds delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. Some quinazolin-4(3H)-one derivatives have shown significantly stronger α-glucosidase inhibition in vitro than the standard drug, acarbose. Other proposed mechanisms include agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ), which increases insulin (B600854) sensitivity.

Compound TypeAnimal ModelKey FindingsProposed MechanismReference
Quinazoline-sulfonylurea hybridsSTZ-induced hyperglycemic ratsSignificant reduction in blood glucose (up to 78.2%), some more potent than glibenclamide.PPARγ and Sulfonylurea Receptor (SUR) agonism.
Quinazoline clubbed thiazoline (B8809763) derivativesSTZ-induced hyperglycemic ratsPotent reduction in blood glucose levels (up to 46.42%).Dipeptidyl peptidase IV (DPP-4) inhibition.
Quinazolin-4(3H)-one derivativesNot specified (In Vitro)Excellent inhibitory activity against α-glucosidase, some more potent than acarbose.α-glucosidase inhibition.

Receptor Modulatory Activities

While the quinazoline scaffold is known to interact with various receptors, preclinical investigations specifically documenting the β-adrenergic receptor antagonism of this compound and its closely related derivatives are not extensively available in the reviewed literature. The research focus for quinazoline-based compounds in the context of adrenergic receptors has been predominantly on α-adrenoceptor antagonism, particularly for applications in hypertension and benign prostatic hyperplasia with drugs like prazosin.

The quinazoline scaffold demonstrates significant versatility in its interactions with various Central Nervous System (CNS) receptors, which underlies its potential for treating a range of neurological and psychiatric disorders.

GABA-A Receptors: As detailed in the anticonvulsant section (4.4), a primary CNS target for many quinazolin-4(3H)-one derivatives is the GABA-A receptor. These compounds act as positive allosteric modulators at the benzodiazepine binding site, enhancing the inhibitory effects of GABA and producing anticonvulsant and sedative-hypnotic effects. mdpi.comacs.orgtandfonline.com

Adenosine (B11128) Receptors: The 2-aminoquinazoline (B112073) heterocycle has been identified as a promising scaffold for designing antagonists for the adenosine A2A receptor (A2AR), a target for neurodegenerative diseases. SAR studies on 2-aminoquinazoline derivatives have led to the development of compounds with high affinity for the human A2A receptor. For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with a high binding affinity (Ki = 20 nM). Further modifications have yielded derivatives with even higher affinity (Ki = 5 nM) and functional antagonist activity. Other studies have explored 4-methylquinazoline (B149083) derivatives as generally non-selective adenosine receptor ligands. mdpi.com

Adrenergic Receptors: Beyond their peripheral effects, quinazoline derivatives show significant affinity for central α-adrenoceptors. The 2-amino-4-phenyl quinoline (B57606) moiety, structurally related to the subject compound, has been shown to have a high level of CNS receptor affinity with a distinct preference for α-adrenoceptors, and particularly α2-adrenoceptors. tandfonline.com Other quinazoline-based compounds have been designed as fluorescent probes to selectively bind with α1-ARs, demonstrating nanomolar affinities for the three α1-adrenoceptor subtypes.

Receptor TargetCompound Type / ScaffoldActivityKey FindingsReference
GABA-A ReceptorQuinazolin-4(3H)-onesPositive Allosteric ModulatorBinds to the benzodiazepine site; underlies anticonvulsant activity. mdpi.comtandfonline.com
Adenosine A2A Receptor2-aminoquinazolines (e.g., 6-bromo-4-(furan-2-yl)quinazolin-2-amine)AntagonistHigh affinity (Ki values in nanomolar range) and functional antagonism.
α1-Adrenergic ReceptorsQuinazoline derivativesAntagonist / LigandNanomolar affinities; development of fluorescent probes.
α2-Adrenoceptors2-amino-4-phenyl quinolinesSelective LigandHigh affinity for α-adrenoceptors with a preference for the α2 subtype. tandfonline.com

Inhibition of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the development of inhibitors of AGE formation is a significant area of therapeutic research.

Currently, there are no available preclinical data or research findings that specifically evaluate the inhibitory effects of this compound on the formation of Advanced Glycation End Products. While other classes of compounds have been investigated for their antiglycation properties, the potential of this particular quinazoline derivative in this context remains unexplored.

Chemical Probe Applications in Biological Studies

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding protein function and for the validation of new drug targets. The development of novel chemical probes is a critical aspect of chemical biology and drug discovery.

There is no published research detailing the synthesis or application of this compound as a chemical probe for biological studies. While some quinazoline derivatives have been developed as fluorescent probes for specific cellular targets, such as enzymes, the potential utility of this compound in this capacity has not been investigated in preclinical settings.

Further research is required to determine the pharmacological profile of this compound and to explore its potential, if any, in the aforementioned areas of therapeutic and research interest.

Mechanistic Investigations into the Bioactivity of 6 Fluoro 2 Methylquinazolin 4 Amine and Its Analogs

Autophagy Modulation (e.g., USP10 and USP13 Inhibition, Beclin-1 Degradation)

The modulation of autophagy, a cellular process for degrading and recycling cellular components, is a significant area of therapeutic interest. Deubiquitinating enzymes (DUBs), such as Ubiquitin-Specific Protease 10 (USP10) and Ubiquitin-Specific Protease 13 (USP13), are key regulators of this process.

USP10 Inhibition: USP10 is known to deubiquitinate and stabilize various proteins, including the oncogenic kinase FLT3. nih.gov Inhibition of USP10 promotes the degradation of its substrates. For example, inhibiting USP10 leads to the degradation of FLT3-ITD, an important target in acute myeloid leukemia (AML). nih.gov While specific inhibitors for USP10 have been developed, such as the compound Wu-5, there is no direct evidence in the reviewed literature linking 6-Fluoro-2-methylquinazolin-4-amine to USP10 inhibition. nih.gov The role of USP10 in cancer can be context-dependent, acting as a tumor suppressor in some cancers and an oncogene in others. nih.gov

USP13 Inhibition and Beclin-1: USP13 is another DUB implicated in various cellular pathways, including autophagy. It can deubiquitinate and stabilize Beclin-1, a key protein in the initiation of autophagy. Pharmacological inhibition of USP13 has been shown to decrease the levels of the Vps34 complex, which includes Beclin-1. While there are known inhibitors of USP13, their structural relation to this compound has not been established in the available research.

TGF-beta Signaling: Some quinazoline-based compounds, like doxazosin, have been shown to induce apoptosis in prostate cancer cells by activating the TGF-beta signaling pathway, which can be linked to autophagy regulation. This involves the induction of TGF-beta signaling effectors like Smad4 and TIEG1. nih.gov

DNA Interaction and Photo-Disruptive Mechanisms (e.g., photo-cleavage, radical formation)

The interaction of small molecules with DNA is a common mechanism of action for many therapeutic agents. Quinazoline (B50416) derivatives have been investigated for their ability to bind to and disrupt DNA, sometimes in a light-dependent manner.

DNA Photo-cleavage: Studies have shown that some quinazolinone derivatives, which are structurally related to quinazolines but possess a carbonyl group at position 4, can induce DNA cleavage upon irradiation with UV light. medchemexpress.comnih.gov For instance, a 6-bromo quinazolinone analog was found to photocleave DNA under UV-B irradiation, while a 6-nitro derivative was active under UV-A. nih.gov The mechanism is believed to involve the generation of reactive species upon photoexcitation. It is important to note that these findings pertain to quinazolinones, and direct evidence for photo-cleavage by this compound is not available.

Radical Formation: The photo-cleavage of DNA by photosensitizing drugs can occur through the production of singlet oxygen (Type II mechanism) or via radical cation formation (Type I mechanism). mdpi.com Studies on other heterocyclic compounds like quinine (B1679958) and quinacrine (B1676205) have demonstrated that they can induce DNA damage through both pathways upon photoexcitation. mdpi.com

G-Quadruplex DNA Binding: A series of N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) compounds have been synthesized and shown to be effective and selective ligands for telomeric G-quadruplex DNA. researchgate.net This binding is thought to mimic a tetracyclic aromatic system through an intramolecular hydrogen bond. Stabilizing these G-quadruplex structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. A recent study has identified a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs as potent inhibitors of tubulin polymerization. nih.gov These compounds are structurally very similar to this compound.

The key findings from this research include:

Antiproliferative Activity: Several of the synthesized N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives displayed strong antiproliferative activity against various leukemia cell lines. nih.gov

Mechanism of Action: These compounds were found to inhibit tubulin polymerization, disrupting the formation of the cellular microtubule network. nih.gov

Binding Site: Computational docking studies and experimental evidence suggest that these quinazoline derivatives bind to the colchicine (B1669291) site on β-tubulin, a well-known binding pocket for many tubulin inhibitors. nih.govnih.gov

Cellular Effects: By disrupting microtubule dynamics, these compounds cause cell cycle arrest in the G2/M phase, which ultimately leads to the induction of apoptosis. nih.gov They have also been shown to inhibit angiogenesis. nih.gov

Compound ClassTargetKey FindingsReference
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivativesTubulinInhibit tubulin polymerization, bind to the colchicine site, cause G2/M cell cycle arrest and apoptosis. nih.gov
Quinazoline-4-tetrahydroquinoline analoguesTubulinPotent antiproliferative activity, confirmed binding at the colchicine site, induce G2/M arrest and apoptosis, and show in vivo tumor growth delay. nih.gov

Effects on Cell Membrane Permeability and Fungal Pathogen Physiology

The ability of a compound to permeate cell membranes is a crucial factor in its bioavailability and efficacy. While specific data on the membrane permeability of this compound is limited, studies on related quinazoline derivatives provide some insights.

Cell Membrane Permeability: In silico predictions for certain quinazoline derivatives suggest they can have high intestinal absorption and may diffuse or traverse cell membranes more easily than some existing drugs. nih.gov However, these properties are highly dependent on the specific substitutions on the quinazoline core. nih.gov The lipophilicity, which can be influenced by substitutions like a chlorine atom, plays a role in a compound's ability to cross membranes. nih.gov

Antifungal Activity: The quinazoline and quinazolinone scaffolds have been widely explored for their antimicrobial properties, including activity against fungal pathogens. nih.gov

Several synthesized quinazolinone derivatives have shown good activity against fungi such as Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org

Newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against various phytopathogenic fungi. researchgate.netmdpi.com The nature of the substituent on the quinazolinone ring (e.g., chlorine vs. cyano group) was found to influence the spectrum of antifungal activity. mdpi.com

The mechanism of antimicrobial action for quinazolinones is thought to involve interaction with the fungal cell wall and DNA structures. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides and, consequently, in cell proliferation. It is a well-established target for anticancer and antimicrobial drugs. The quinazoline ring is a key structural feature of many DHFR inhibitors. These compounds act as antifolates, mimicking the structure of the natural substrate, dihydrofolic acid, and competitively inhibiting the enzyme.

The inhibition of DHFR by quinazoline derivatives disrupts the production of tetrahydrofolate, a cofactor essential for the synthesis of thymidylate, purine (B94841) nucleotides, and certain amino acids. This leads to the arrest of DNA synthesis and cell death. While specific IC₅₀ values for this compound against DHFR are not provided in the reviewed literature, the 2,4-diaminoquinazoline scaffold is a classic feature of potent DHFR inhibitors.

Phosphodiesterase-4 (PDE-4) Enzyme Inhibition

Phosphodiesterase-4 (PDE-4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE-4 leads to increased intracellular cAMP levels, which can modulate various cellular processes, including inflammation. PDE-4 is considered a promising therapeutic target for several diseases.

A novel PDE-4 inhibitor, FCPR16, has been reported to have neuroprotective and antidepressant-like effects. nih.govfrontiersin.org However, an examination of the chemical structure of FCPR16 reveals that it is N-(2-chlorophenyl)-3-cyclopropylmethoxy-4-di-fluoromethoxybenzamide. nih.gov This compound is a benzamide (B126) derivative and is not structurally related to the quinazoline class of compounds. Therefore, while PDE-4 inhibition is a valid therapeutic strategy, there is no evidence from the provided context to suggest that this compound or its close analogs act via this mechanism.

Anti-Mutagenic Effects

The investigation into the anti-mutagenic properties of this compound and its analogs is a critical area of research, given that mutagenesis is a key initiating event in carcinogenesis. While direct experimental data on the anti-mutagenic profile of this compound is not extensively available in public literature, a comprehensive understanding can be constructed by examining the known effects of structurally related quinazoline and quinazolinone derivatives. The anti-mutagenic potential of these compounds is often evaluated using standardized assays, such as the Ames test, which assesses a chemical's ability to induce mutations in various bacterial strains. nih.gov

The broader class of quinazolines has been noted for a wide range of biological activities, including anticancer and antimicrobial effects, which can sometimes be associated with the modulation of DNA integrity and repair mechanisms. nih.govnih.govmdpi.com The substitution pattern on the quinazoline ring is a significant determinant of its pharmacological activity, with modifications at positions 2, 4, and 6 playing a crucial role. nih.govnih.gov

Mechanistic Insights from Fluoro-Substituted Analogs

The introduction of fluorine into a molecular scaffold can significantly alter its biological properties, including its potential to act as a mutagen or an anti-mutagen. While research specific to this compound is limited, studies on other fluorinated heterocyclic compounds provide valuable insights. For instance, research on fluoro-substituted quinolines has demonstrated that the position of the fluorine atom is critical in determining the mutagenicity of the compound. This effect is often linked to alterations in the metabolic activation or detoxification pathways of the molecule.

In many cases, the mutagenicity of aromatic compounds is dependent on their metabolic conversion to reactive electrophiles that can interact with DNA. The presence of a fluorine atom can block sites of metabolic oxidation or alter the electronic properties of the molecule, thereby preventing the formation of mutagenic metabolites. This principle is a cornerstone of medicinal chemistry in the design of safer therapeutic agents.

Research Findings on Related Quinazoline Derivatives

While specific anti-mutagenicity data for this compound is scarce, the anti-proliferative and cytotoxic activities of related quinazoline derivatives against cancer cell lines have been extensively studied. nih.govbiomedres.usnih.gov These studies often provide indirect evidence of the pathways through which these compounds might influence genetic stability. For example, some quinazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can be a protective mechanism, as it eliminates cells that may have accumulated DNA damage, thus preventing the propagation of mutations.

The anticancer mechanisms of quinazolines are diverse and include the inhibition of key enzymes involved in cell signaling and proliferation, such as tyrosine kinases. mdpi.com By targeting these pathways, quinazoline derivatives can halt the uncontrolled cell division that is characteristic of cancer, a process intimately linked to the accumulation of genetic mutations.

The following table summarizes the observed biological activities of various quinazoline derivatives, which may have implications for their anti-mutagenic potential.

Compound ClassObserved Biological ActivityPotential Implication for Anti-Mutagenicity
4-AnilinoquinazolinesInhibition of tyrosine kinases (e.g., EGFR)Reduction of proliferative signaling that can drive the accumulation of mutations.
2,4-Disubstituted QuinazolinesInduction of apoptosis in cancer cellsElimination of genetically damaged cells, preventing the fixation of mutations. nih.gov
Quinazolinone DerivativesAntimicrobial and antifungal activityInteraction with microbial DNA or cell wall synthesis, suggesting a potential to interact with cellular macromolecules. nih.govnih.gov
6-Substituted QuinazolinesModulation of anti-proliferative activityThe nature of the substituent at the 6-position can significantly influence the compound's biological effects. biomedres.us

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methylquinazolin 4 Amine Derivatives

Influence of Substituents on the Quinazoline (B50416) Ring System (Positions 2, 6, and 8)

The substitution pattern on the quinazoline ring is a key determinant of the biological activity of its derivatives. Positions 2, 6, and 8 are particularly important for modulating the potency and selectivity of these compounds.

At the C-2 position , the presence of a methyl group, as in the parent compound 6-Fluoro-2-methylquinazolin-4-amine, is considered essential for certain antimicrobial activities. nih.gov In broader studies of quinazolinone derivatives, small and lipophilic groups at this position have been shown to potentially increase activity. nih.gov For instance, replacing the methyl group with other small alkyl or even some aryl groups can be tolerated, though bulky substituents are generally disfavored. nih.gov The introduction of a -CH2CN group at position 2 has been shown to be beneficial for antifungal activity, suggesting that the electronic nature of the substituent at this position plays a significant role. nih.gov

The C-6 position is a critical site for modification, and the nature of the substituent here can dramatically alter the pharmacological profile. The presence of a halogen, such as the fluorine in this compound, is a common feature in many biologically active quinazolines. nih.govresearchgate.net Substitution with halogens like iodine at the 6 and 8 positions has been found to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov In a series of 4-anilino-6-aminoquinazoline derivatives, various substituents at the 6-position were evaluated for their anti-MERS-CoV activity. It was found that introducing different benzylamine (B48309) moieties at this position had a significant impact on potency. For instance, a 3-cyanobenzyl amine analog showed significantly higher activity compared to other substituted benzylamines. nih.gov This highlights the importance of both the size and electronic properties of the substituent at C-6.

The C-8 position is another key site for substitution. Similar to the C-6 position, the introduction of a halogen atom at C-8 has been associated with enhanced antimicrobial activity in quinazolinone derivatives. nih.gov In a study on PARP-1 inhibitors, an amino group at the 8-position of a quinazolin-4(3H)-one scaffold led to a significant increase in potency. researchgate.net The combination of an 8-amino substituent with a methyl group at the 2-position resulted in the most potent compound in that series. researchgate.net

PositionSubstituent TypeGeneral Impact on ActivityReference
2Small alkyl (e.g., Methyl)Often essential for antimicrobial activity. nih.gov
2-CH2CNBeneficial for antifungal activity. nih.gov
6Halogen (e.g., Fluoro, Iodo)Enhances antimicrobial and anticancer activity. nih.govnih.gov
6Substituted AminesCan significantly modulate antiviral activity depending on the substitution pattern. nih.gov
8Halogen (e.g., Iodo)Improves antibacterial activity. nih.gov
8AminoIncreases PARP-1 inhibitory activity. researchgate.net

Role of Fluoro Substitution on Pharmacological Activity

The introduction of fluorine into a drug molecule can have profound effects on its physicochemical and pharmacological properties. In the context of this compound, the fluorine atom at the C-6 position plays a multifaceted role.

Fluorine's high electronegativity can alter the electron distribution within the quinazoline ring, which can influence how the molecule interacts with its biological target. This can lead to enhanced binding affinity and, consequently, increased potency. For example, in some quinoline (B57606) derivatives, fluoro substituents at position 6 have been shown to enhance metabolic stability and binding affinity compared to other groups like methoxy (B1213986) or chloro.

Furthermore, fluorine substitution can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This can lead to a longer half-life and improved bioavailability. The lipophilicity of a molecule is also affected by fluorination, which can enhance its ability to cross cell membranes. Studies on fluoroquinolines have demonstrated enhanced antimicrobial activity, with MIC values ≤ 2 µg/mL against E. coli, and potent kinase inhibition in cancer cell lines, attributed in part to favorable hydrophobic interactions with target proteins.

PropertyEffect of 6-Fluoro SubstitutionReference
Binding AffinityCan be enhanced due to altered electronic properties.
Metabolic StabilityGenerally increased by blocking oxidative metabolism.
Membrane PermeabilityOften improved due to increased lipophilicity.
Pharmacological ActivityCan be enhanced (e.g., antimicrobial, kinase inhibition) but is target-dependent.

Impact of Heterocyclic Moieties at Position 3 on Activity

In the broader class of quinazolinone derivatives, the presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities. nih.gov The introduction of different heterocyclic rings can lead to compounds with diverse pharmacological profiles. For example, the synthesis of quinazolinone derivatives containing a thiazolidinone moiety has been explored to develop new anti-inflammatory agents. chemmethod.com

The nature of the heterocyclic ring and its substituents can fine-tune the activity. For instance, in a series of 2-(chloromethyl)-3-(substituted)quinazolin-4(3H)-ones, the substituent on the phenyl ring attached at the N-3 position had a significant influence on the antibacterial profile. nih.gov

While specific studies on this compound with a wide range of heterocyclic moieties at position 3 are limited in the provided search results, the general principles observed in related quinazoline series suggest that this is a promising avenue for derivatization to discover compounds with novel or enhanced activities. The choice of the heterocyclic ring would be guided by the desired therapeutic target and the known SAR of related compounds.

Heterocyclic Moiety at N-3Observed/Potential Impact on ActivityReference
Substituted PhenylEssential for antimicrobial activity in many quinazolinones. nih.gov
ThiazolidinoneExplored for creating anti-inflammatory agents. chemmethod.com
Various HeterocyclesCan provide additional binding interactions and modulate physicochemical properties.General Medicinal Chemistry Principle

Effects of Electron-Donating and Electron-Withdrawing Groups on Aromatic Rings

The electronic properties of substituents on the aromatic rings of quinazoline derivatives play a critical role in determining their biological activity. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact a molecule's interaction with its target and its pharmacokinetic properties.

In general, for many quinazoline derivatives, the presence of electron-donating groups on the quinazoline ring system is often favorable for activity. researchgate.net For instance, in some studies, electron-donor substituents were found to promote certain reactions and enhance biological activity, while electron-acceptor substituents had an inhibitory effect. researchgate.net

Conversely, on other parts of the molecule, such as an aniline (B41778) ring at the C-4 position, electron-withdrawing groups can be advantageous. In a study of 4-anilino-6-aminoquinazoline derivatives, the introduction of electron-withdrawing groups like nitro and cyano on a benzylamine substituent at the C-6 position led to potent anti-MERS-CoV activity. nih.gov A 3-cyanobenzyl amine analog was particularly effective, highlighting the importance of the position and nature of the EWG. nih.gov Similarly, a trifluoromethyl group, a strong EWG, on the aniline ring at C-4 was also found to slightly improve potency. nih.gov

Group TypePositionGeneral Effect on ActivityReference
Electron-Donating (e.g., Methoxy, Methyl)On the quinazoline ringOften enhances activity. nih.govresearchgate.net
Electron-Withdrawing (e.g., Fluoro, Nitro, Cyano)On the quinazoline ring (e.g., C-6)Can enhance metabolic stability and binding affinity.
Electron-Withdrawing (e.g., Nitro, Cyano, Trifluoromethyl)On substituents at C-4 or C-6Can significantly increase potency depending on the target. nih.gov

Significance of Linker Length and Nature in Hybrid Molecules

While specific studies detailing the optimization of linker length and nature for hybrid molecules based on this compound were not extensively covered in the provided search results, general principles from related compound series can be informative. For example, in a series of 2-substituted quinazolin-4(3H)-ones, increasing the side chain length from two to three carbons was found to diminish antiproliferative activity, suggesting that a shorter linker is preferred for that particular scaffold and target. nih.gov

The chemical nature of the linker is also crucial. A flexible alkyl chain may allow for more conformational freedom, while a more rigid linker, such as one containing a ring or double bonds, can lock the molecule into a specific conformation. The choice between a flexible and a rigid linker depends on the binding site of the target protein.

The development of potent and selective drugs often involves a systematic exploration of different linker lengths and compositions to identify the optimal spacer that maximizes the desired biological activity. Future research on this compound derivatives could benefit from such systematic linker optimization studies.

Linker PropertySignificanceGeneral Observation
LengthDetermines the distance and relative orientation of the connected pharmacophores.Optimal length is target-dependent; both shorter and longer linkers can be beneficial in different contexts.
FlexibilityInfluences the conformational freedom of the molecule.Flexible linkers can allow for induced fit, while rigid linkers can pre-organize the molecule for optimal binding.
Chemical NatureAffects solubility, metabolic stability, and potential for hydrogen bonding.Linkers can be simple alkyl chains, or contain heteroatoms, rings, or other functional groups to fine-tune properties.

Computational and Chemoinformatic Approaches in the Research of 6 Fluoro 2 Methylquinazolin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 6-Fluoro-2-methylquinazolin-4-amine, docking simulations are instrumental in elucidating its binding modes within the active sites of various protein targets.

Research on quinazoline (B50416) derivatives frequently employs molecular docking to understand their mechanism of action. For instance, docking studies on quinazolin-4-amine (B77745) derivatives have been used to investigate their potential as inhibitors of targets like Aurora A kinase and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The process involves preparing the three-dimensional structures of the ligand (this compound) and the target protein. Using software like AutoDock, the ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the best binding affinity, typically measured as binding energy in kcal/mol. nih.gov

These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on similar quinazoline compounds have shown that the quinazoline nitrogen atoms can act as hydrogen bond acceptors, while the fused ring system can engage in hydrophobic interactions with amino acid residues in the target's active site. benthamdirect.comrsc.org Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted binding pose over time, ensuring the interaction is not transient. nih.govbenthamdirect.com The insights gained from these simulations are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective analogs. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. acs.org These methods provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and interactions.

By calculating properties such as the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, researchers can predict the most likely sites for metabolic reactions or for forming bonds with a biological target. For instance, the fluorine atom at the 6-position, being highly electronegative, significantly influences the electron distribution across the quinazoline ring system. researchgate.net DFT calculations can quantify this effect and help in understanding how it might enhance binding affinity or improve metabolic stability. researchgate.net

These calculations are also used to determine the geometric parameters (bond lengths and angles) of the molecule in its lowest energy state. acs.org The computed vibrational frequencies can be compared with experimental data from IR spectroscopy to validate the calculated structure. acs.org Such detailed electronic and structural information is invaluable for building accurate models for QSAR (Quantitative Structure-Activity Relationship) studies and for refining the parameters used in molecular docking simulations. acs.orgyoutube.com

In Silico Prediction of Pharmacological Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound, these predictive models can forecast its drug-like qualities and potential liabilities early in the discovery process, saving significant time and resources. researchgate.netnih.gov

Various software platforms and web servers, such as SwissADME and PreADMET, are used to calculate a range of physicochemical and pharmacokinetic parameters. researchgate.net These predictions are based on the molecule's structure and include properties like lipophilicity (logP), aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. lew.roscienceopen.com

The "drug-likeness" of a compound is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. lew.ro Compounds that adhere to these rules are more likely to have good oral bioavailability. Toxicity predictions can flag potential issues such as carcinogenicity, mutagenicity, or hepatotoxicity. researchgate.netscienceopen.com This comprehensive in silico profiling helps researchers to prioritize compounds with favorable ADMET characteristics for further experimental testing. scienceopen.com

Predicted PropertyTypical Predicted Value for Quinazoline AnalogsImplication
Molecular Weight< 450 g/molGood absorption and permeation
LogP (Lipophilicity)1.5 - 4.0Balanced solubility and permeability
Aqueous SolubilityModerately to poorly solubleMay require formulation optimization
Caco-2 PermeabilityModerate to HighGood potential for intestinal absorption
CYP450 InhibitionVariable; often shows some inhibitionPotential for drug-drug interactions
Lipinski's Rule of FiveGenerally compliantGood drug-likeness and oral bioavailability potential

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are central to the design of novel drugs inspired by the this compound scaffold.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. semanticscholar.org As seen in the development of selective Aurora A kinase inhibitors, researchers can use the crystal structure of the target protein to design molecules that fit precisely into the active site. nih.gov This approach allows for the rational design of modifications to the lead compound, this compound, to enhance binding affinity and selectivity by exploiting specific features of the binding pocket. nih.govsemanticscholar.org Molecular docking and MD simulations are the core tools of SBDD. benthamdirect.com

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, relying instead on the knowledge of other molecules that bind to it. semanticscholar.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a key LBDD method. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For quinazoline derivatives, QSAR studies can identify the specific structural features, such as the presence and position of the fluoro group, that are critical for their activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design process toward more potent compounds. researchgate.netmdpi.com

Chemoinformatic Analysis for Compound Library Design and Screening

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, chemoinformatic tools are essential for designing and screening large virtual libraries of related compounds to identify novel therapeutic candidates. cnr.itumn.edu

Researchers can create a virtual library by computationally enumerating all possible variations of the this compound scaffold, for example, by introducing different substituents at various positions. cnr.it This library, which can contain thousands or even millions of virtual compounds, is then screened in silico against a specific target using techniques like high-throughput molecular docking. cnr.it This process filters the vast chemical space to a manageable number of promising hits for synthesis and experimental validation. researchgate.net

Chemoinformatic analysis also helps in assessing the diversity and novelty of a compound library. umn.edustrath.ac.uk By comparing the physicochemical properties and structural fingerprints of the designed library with existing databases of known drugs and natural products, researchers can ensure that they are exploring novel chemical space, increasing the chances of discovering first-in-class therapeutics. umn.edu This approach was successfully used to identify novel binders for the epigenetic reader BRD9 starting from a 6-methylquinazolin-4(3H)-one core. cnr.it

Future Directions and Therapeutic Potential of 6 Fluoro 2 Methylquinazolin 4 Amine Analogs

Design and Optimization of Novel Analogs with Enhanced Potency and Selectivity

The rational design of novel analogs is a cornerstone of advancing the therapeutic utility of the 6-fluoro-2-methylquinazolin-4-amine scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules. The quinazoline (B50416) scaffold has demonstrated significant tolerance for substitutions at various positions, particularly the 6- and 7-positions, which allows for fine-tuning of its biological activity. nih.gov

For instance, in the development of inhibitors for Middle East Respiratory Syndrome Coronavirus (MERS-CoV), a series of 4-anilino-6-aminoquinazoline derivatives were synthesized. nih.gov Starting with a hit compound, N⁴-(3-chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine, researchers explored the effects of different substituents at the 6-position. nih.gov The introduction of a 3-cyanobenzyl amine group resulted in a compound with significantly higher activity, demonstrating an IC₅₀ of 0.157 μM. nih.gov This highlights how targeted modifications can dramatically enhance potency.

Similarly, in the quest for allosteric inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H), a scaffold hopping approach from a thienopyrimidinone hit led to the development of quinazolinone derivatives. nih.gov The initial quinazolinone candidate, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, showed promising activity with an IC₅₀ value of 0.41 µM. nih.gov Further substitutions on the quinazoline ring produced a range of compounds with submicromolar activity, indicating that steric hindrance from the chosen substituents did not negatively impact RNase H inhibition. nih.gov

Base ScaffoldModificationTargetResult (IC₅₀)Reference
4-Anilino-6-aminoquinazoline6-(3-cyanobenzyl)amineMERS-CoV0.157 µM nih.gov
4-Anilino-6-aminoquinazoline6-(2-hydroxybenzyl)amineMERS-CoV3.6 µM nih.gov
4-Anilino-6-aminoquinazoline6-(4-nitrobenzyl)amineMERS-CoV2.7 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one6-methyl substitutionHIV-1 RNase H0.41 µM nih.gov
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one6-chloro substitutionHIV-1 RNase H0.37 µM nih.gov

Exploration of New Therapeutic Areas and Biological Targets

The structural versatility of the this compound framework has prompted its investigation across a diverse range of therapeutic areas beyond a single application.

Antiviral Activity: Derivatives have shown significant potential as antiviral agents. A notable example is the identification of 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of MERS-CoV. nih.gov Furthermore, 2-Methylquinazolin-4(3H)-one, a related compound, was identified as a key bioactive component in a traditional Chinese medicine formula, demonstrating the ability to mitigate lung injury in mice infected with the influenza A virus (H1N1). nih.gov This compound was shown to reduce the viral load by down-regulating neuraminidase expression and decreasing the production of pro-inflammatory molecules. nih.gov

Anticancer Activity: The quinazoline core is famously a part of several approved anticancer drugs that target receptor tyrosine kinases (RTKs). nih.gov Analogs are being explored as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov Some quinazoline derivatives also exhibit effects on microtubule dynamics, adding another mechanism to their potential antiglioma and antitumor activity. nih.gov

Anti-inflammatory and Analgesic Activity: Researchers have designed and synthesized 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines as selective COX-II inhibitors, which are targets for anti-inflammatory and analgesic drugs. nih.gov

Antifungal and Antitubercular Activity: Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have demonstrated a broad spectrum of antifungal activity. cbijournal.com Other quinazoline derivatives have been evaluated for their potential as anti-tuberculosis agents. cbijournal.com

Development of this compound as Molecular Probes and Bioimaging Agents

The ability of quinazoline derivatives to selectively bind to biological targets like kinases makes them excellent candidates for development as molecular probes and bioimaging agents. These tools are invaluable for visualizing and studying biological processes in real-time.

Researchers have successfully labeled irreversible quinazoline-based inhibitors with carbon-11 (B1219553) (¹¹C) to create potential Positron Emission Tomography (PET) biomarkers for imaging tumors that overexpress EGFR. nih.gov In these novel probes, the acrylamide (B121943) group at the 6-position of the quinazoline ring was replaced with a 4-dimethylamino-but-2-enoic amide, which was then labeled using ¹¹C-MeI. nih.gov These new labeled bioprobes retained high potency towards EGFR, establishing their potential to serve as PET agents for the molecular imaging of EGFR-positive tumors. nih.gov

Furthermore, the "heavy atom effect" has been utilized in the synthesis of 6-halogenated quinazoline bis-fluoro-boranic fluorophores, which exhibit high fluorescence quantum yields and are promising for molecular imaging applications. mdpi.com The development of such probes allows for non-invasive monitoring of target engagement and can aid in drug development and patient diagnosis.

Advances in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of quinazoline derivatives is an area where green chemistry principles are being increasingly applied to promote sustainability. Traditional chemical syntheses often require harsh conditions, hazardous reagents, and long reaction times.

Modern approaches focus on improving efficiency and reducing environmental impact. One such method involves the use of microwave irradiation (MWI). For example, a green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-one synthons involves heating a mixture of substituted anthranilic acid and acetic anhydride (B1165640) under microwave irradiation. mdpi.com This method significantly reduces reaction times (17–22 minutes) compared to conventional heating. mdpi.com

Another sustainable strategy involves the one-pot synthesis of fluorinated quinoline (B57606) and pyridopyrimidinone derivatives. researchgate.net By treating 2-fluoromalonic acid and an aminoazine with phosphoryl chloride, chlorinated fluoro-pyridopyrimidinone derivatives can be prepared in a single, efficient step. researchgate.net Such processes, which reduce the number of steps and utilize readily available starting materials, align with the goals of green chemistry by minimizing waste and energy consumption.

Overcoming Antibiotic Resistance through Novel Mechanisms

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, and quinazolinone derivatives are being explored as part of the solution. cbijournal.com These compounds can act through various mechanisms to combat resistance. Research has shown that certain alkaloids and phenolic compounds can inhibit the action of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics. nih.gov By blocking these pumps, quinazoline analogs could restore the effectiveness of existing antibiotics.

Quinazoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. cbijournal.com For example, specific 2,4,6-trisubstituted quinazolines have shown potent antimicrobial activities. cbijournal.com The development of these compounds offers a promising strategy to augment the current arsenal (B13267) of antibiotics, potentially by acting as standalone agents or as adjuvants in combination therapies that disrupt bacterial resistance mechanisms. nih.gov

Development of Multi-Targeting Agents

A sophisticated approach in modern drug design is the creation of multi-targeting agents, single molecules designed to interact with multiple biological targets simultaneously. This strategy can lead to enhanced efficacy and a lower likelihood of developing resistance, particularly in complex diseases like cancer.

The quinazoline scaffold is exceptionally well-suited for this purpose. nih.gov Due to its role in angiogenesis and tumor survival, kinases like VEGFR-2, PDGFR-β, and EGFR are prime targets. nih.gov Researchers have successfully developed quinazoline-based compounds that act as multi-RTK inhibitors. nih.gov For example, certain derivatives were found to be low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β, while also causing microtubule depolymerization. nih.gov This dual action of inhibiting key signaling pathways and disrupting cell division demonstrates the potential of these compounds to attack cancer on multiple fronts, leading to more robust antitumor effects. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.